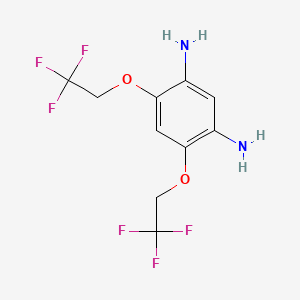
4,6-bis(2,2,2-trifluoroethoxy)-1,3-benzenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorinated compounds have garnered significant interest in various scientific and industrial fields due to their unique chemical and physical properties, which include high thermal and chemical stability, and low surface energies. Among these, fluorinated benzene derivatives, such as “4,6-bis(2,2,2-trifluoroethoxy)-1,3-benzenediamine,” are particularly noteworthy for their potential applications in materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of fluorinated benzene derivatives often involves aromatic nucleophilic substitution reactions, where fluorinated alkyl groups are introduced into the benzene ring. A relevant example includes the synthesis of sterically hindered fluorinated benzene derivatives through the reaction of lithium dimesitylphosphide with hexafluorobenzene, leading to compounds with varying degrees of fluorination and substitution patterns (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives is characterized by the presence of fluorine atoms or fluorinated alkyl groups attached to the benzene ring, which significantly influences the compound's electronic properties and reactivity. X-ray crystallography studies reveal that these modifications can lead to unusually large bond angles around substituted atoms, reflecting the steric hindrance and electronic effects induced by fluorination (Sasaki, Tanabe, & Yoshifuji, 1999).
Chemical Reactions and Properties
Fluorinated benzene derivatives exhibit unique reactivity patterns due to the electron-withdrawing effect of fluorine atoms. They participate in various organic reactions, including nucleophilic aromatic substitution, cycloadditions, and amidation reactions. The presence of fluorine enhances the acidity of adjacent hydrogen atoms, facilitating deprotonation and subsequent reactions (Wang, Lu, & Ishihara, 2018).
Physical Properties Analysis
The physical properties of fluorinated benzene derivatives, such as solubility, melting point, and boiling point, are significantly influenced by the degree of fluorination. These compounds typically exhibit enhanced solubility in organic solvents, lower surface energy, and high thermal stability, making them suitable for a wide range of applications (Banerjee, Madhra, Salunke, & Jaiswal, 2003).
Chemical Properties Analysis
The chemical properties of fluorinated benzene derivatives are defined by their reactivity and stability. The electron-withdrawing effect of fluorine not only affects the compound's acidity but also its electrophilic and nucleophilic reaction profiles. These compounds are resistant to hydrolysis, oxidation, and reduction, which contributes to their utility in harsh chemical environments (Banerjee, Madhra, Salunke, & Jaiswal, 2003).
科学的研究の応用
Electronic and Redox Properties
One area of application for related compounds involves their electronic and redox properties. For instance, bistriarylamine derivatives exhibit strong intervalence charge-transfer bands, indicating potential utility in electronic and optoelectronic devices due to their mixed-valence character and strong electronic coupling (Lambert & Nöll, 1999). Similarly, compounds exhibiting stable triplet-state di(cation radicals) through proton-triggered redox reactions show promise for applications in polaronic ferromagnets (Wienk & Janssen, 1996).
Molecular Electronics
In molecular electronics, the use of fullerene-based anchoring groups has been explored for improving the stability and conductance of single-molecule junctions. For example, 1,4-bis(fullero[c]pyrrolidin-1-yl)benzene demonstrated a lower conductance spread and more stable adsorption motif compared to traditional anchoring groups, highlighting the potential of fullerene derivatives in creating more reliable molecular electronic devices (Martin et al., 2008).
Polymer Chemistry
The synthesis and characterization of novel polymers from diamine monomers show applications in creating materials with specific thermal, mechanical, and electrochromic properties. For instance, fluorinated polyimides derived from novel diamine monomers exhibit high thermal stability, low water absorption, and low dielectric constants, suitable for advanced electronic and aerospace applications (Banerjee et al., 2003). Additionally, conducting polymers prepared via electrochemical polymerization of bis(pyrrol-2-yl) arylenes monomers offer potential in creating stable, electrically conducting materials (Sotzing et al., 1996).
Safety and Hazards
特性
IUPAC Name |
4,6-bis(2,2,2-trifluoroethoxy)benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F6N2O2/c11-9(12,13)3-19-7-2-8(6(18)1-5(7)17)20-4-10(14,15)16/h1-2H,3-4,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRMIDLDUGFWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)OCC(F)(F)F)OCC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[3-(acetylamino)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5521150.png)

![N-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-amine](/img/structure/B5521162.png)


![7-(4-chlorophenyl)[1,3]thiazolo[2,3-i]purine](/img/structure/B5521184.png)
![5-{[(4aS*,7aR*)-4-isobutyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-2-pyridinamine](/img/structure/B5521191.png)

![3-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5521198.png)
![4-(2-fluorophenoxy)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5521206.png)
![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5521227.png)
![isopropyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5521230.png)

